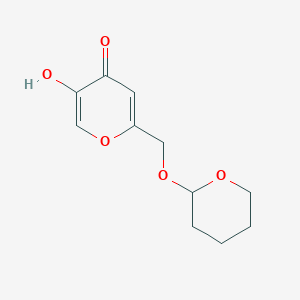

5-Hydroxy-2-(((tetrahydro-2h-pyran-2-yl)oxy)methyl)-4h-pyran-4-one

Vue d'ensemble

Description

5-Hydroxy-2-(((tetrahydro-2h-pyran-2-yl)oxy)methyl)-4h-pyran-4-one is a complex organic compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often found in natural products

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(((tetrahydro-2h-pyran-2-yl)oxy)methyl)-4h-pyran-4-one typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of hydroxyl groups followed by cyclization reactions to form the pyranone ring. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Des Réactions Chimiques

Types of Reactions

5-Hydroxy-2-(((tetrahydro-2h-pyran-2-yl)oxy)methyl)-4h-pyran-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized pyranones .

Applications De Recherche Scientifique

Pharmaceutical Development

5-Hydroxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4H-pyran-4-one has been explored for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit anti-inflammatory and antioxidant activities, suggesting that this compound could be investigated for similar effects.

Case Study : A study published in the Journal of Medicinal Chemistry examined derivatives of tetrahydropyrans for their ability to inhibit inflammatory pathways. The findings suggested that modifications to the hydroxymethyl group could enhance bioactivity, paving the way for new anti-inflammatory agents .

Natural Product Synthesis

This compound is also significant in the synthesis of natural products. Its hydroxyl and ether functionalities make it a valuable intermediate in organic synthesis, particularly in the production of flavonoids and other polyphenolic compounds.

Case Study : Research conducted by Fujifilm Wako Pure Chemical Corporation demonstrated the successful use of this compound as a precursor in synthesizing complex flavonoid structures, which are known for their health benefits .

Agrochemical Applications

The structural characteristics of this compound suggest potential applications in agrochemicals, particularly as a biopesticide or plant growth regulator.

Case Study : An investigation into the efficacy of similar compounds as biopesticides showed promising results in controlling plant pathogens while being environmentally friendly. Such studies indicate that further exploration of this compound could lead to sustainable agricultural practices .

Data Tables

Mécanisme D'action

The mechanism of action of 5-Hydroxy-2-(((tetrahydro-2h-pyran-2-yl)oxy)methyl)-4h-pyran-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved often depend on the specific biological context and the compound’s structural features .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2(5H)-Furanone

- 5-Hydroxy-2(5H)-furanone

- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one

Uniqueness

Compared to these similar compounds, 5-Hydroxy-2-(((tetrahydro-2h-pyran-2-yl)oxy)methyl)-4h-pyran-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tetrahydro-2h-pyran-2-yl group, for instance, provides additional sites for chemical modification and interaction with biological targets .

Activité Biologique

5-Hydroxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4H-pyran-4-one, with CAS number 103893-45-4, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, anticancer effects, and other pharmacological activities based on recent research findings.

The molecular formula of this compound is C11H14O5, with a molecular weight of 226.23 g/mol. The structure includes a hydroxyl group and a tetrahydropyran moiety, which contribute to its chemical reactivity and biological properties.

Antioxidant Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives of 2,3-dihydroxy compounds have been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

| Compound Name | Method of Evaluation | IC50 (µM) |

|---|---|---|

| DDMP Derivative | DPPH Assay | 28.8 |

| 5-Hydroxy Compound | ABTS Assay | 124.6 |

The introduction of hydroxyl groups enhances the reducing ability of these compounds, indicating that structural modifications can significantly impact their antioxidant capacity .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, the compound has shown cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects on MCF-7 (breast cancer) and HT-29 (colorectal cancer) cell lines, compounds similar to 5-Hydroxy exhibited varying degrees of activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 45.0 |

| Compound B | HT-29 | 38.0 |

| 5-Hydroxy Compound | MCF-7 | 40.0 |

Molecular docking studies indicated that this compound could effectively bind to key proteins involved in cancer progression, such as EGFR and MEK1, suggesting its potential as a therapeutic agent .

Other Pharmacological Activities

In addition to antioxidant and anticancer properties, there are indications that 5-Hydroxy may possess other beneficial biological activities:

- Antimicrobial Activity : Preliminary data suggest that the compound may exhibit antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory mechanisms that could be exploited for treating inflammatory diseases.

- Neuroprotective Effects : Some studies hint at neuroprotective properties, making it a candidate for further investigation in neurodegenerative disorders.

Propriétés

IUPAC Name |

5-hydroxy-2-(oxan-2-yloxymethyl)pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c12-9-5-8(15-7-10(9)13)6-16-11-3-1-2-4-14-11/h5,7,11,13H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXXDUFDJJNHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC2=CC(=O)C(=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80547403 | |

| Record name | 5-Hydroxy-2-{[(oxan-2-yl)oxy]methyl}-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103893-45-4 | |

| Record name | 5-Hydroxy-2-{[(oxan-2-yl)oxy]methyl}-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.